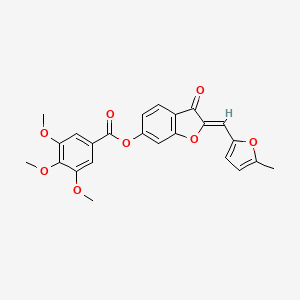

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

The compound (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a benzofuran derivative characterized by a conjugated system with a (Z)-configured methylene group at position 2 of the benzofuran core. Key structural features include:

- A 3-oxo-2,3-dihydrobenzofuran backbone, which imparts rigidity and planar geometry.

- A 3,4,5-trimethoxybenzoate ester at position 6, enhancing lipophilicity and influencing molecular interactions.

Its molecular formula is C₂₆H₂₄O₉, with an average molecular mass of 480.47 g/mol (calculated based on analogous compounds in and ). The Z-configuration of the methylene group ensures stereoelectronic effects that may modulate reactivity and binding properties .

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8/c1-13-5-6-15(30-13)12-19-22(25)17-8-7-16(11-18(17)32-19)31-24(26)14-9-20(27-2)23(29-4)21(10-14)28-3/h5-12H,1-4H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRELSDCZXXMCRK-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure

The compound's structure can be analyzed through its molecular formula and IUPAC name. The key components include:

- Furan moiety : Contributes to the compound's reactivity and biological interactions.

- Benzofuran core : Known for various pharmacological effects.

- Trimethoxybenzoate group : Enhances lipophilicity and bioavailability.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in cells. The presence of methoxy groups is believed to enhance these effects by stabilizing radical intermediates.

Antimicrobial Properties

Studies have shown that derivatives of benzofuran compounds possess antimicrobial activity. The specific compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound could act on specific receptors in the body, influencing cellular responses.

- Antioxidant Pathways : By enhancing the body's antioxidant defenses, it may reduce cellular damage and inflammation.

Study 1: Antioxidant Activity Assessment

A study conducted on similar compounds demonstrated their effectiveness in scavenging DPPH radicals, with IC50 values indicating potent antioxidant activity. The study suggested that structural modifications could enhance these properties further.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Similar Compound A | 15 | |

| Similar Compound B | 20 | |

| (Z)-2... | TBD | Current Study |

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzofuran derivatives against common pathogens. Results indicated that (Z)-2... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Safety and Toxicity

While initial studies suggest promising biological activities, safety assessments are crucial for any therapeutic application. Toxicological evaluations must be conducted to determine safe dosage levels and potential side effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The 3,4,5-trimethoxybenzoate ester in the target compound and analogs (e.g., ) correlates with higher lipophilicity (XLogP3 ~5.1) compared to the 2,6-dimethoxybenzoate analog (XLogP3 ~3.8) .

- Replacement of the benzoate ester with a methanesulfonate group (as in ) drastically reduces lipophilicity, favoring aqueous solubility.

Molecular Weight Trends :

- The target compound (480.47 g/mol) and the benzodioxole analog (490.50 g/mol) fall within a range suitable for drug-like molecules, whereas the methanesulfonate derivative (418.41 g/mol) may exhibit faster metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.